1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea
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Overview
Description
1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and an acetylphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, often using dichlorobenzyl chloride and a suitable nucleophile.
Coupling with Acetylphenyl Urea: The final step involves coupling the triazole intermediate with 3-acetylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The triazole ring and dichlorobenzyl group are crucial for its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes like cytochrome P450 or kinases.
Receptors: It may bind to receptors such as G-protein coupled receptors (GPCRs) or nuclear receptors.
Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea can be compared with other urea derivatives and triazole-containing compounds:
Similar Compounds:
Uniqueness: The presence of the 3,4-dichlorobenzyl group in this compound imparts unique chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets, compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2/c1-11(26)13-3-2-4-14(8-13)22-18(27)23-17-21-10-25(24-17)9-12-5-6-15(19)16(20)7-12/h2-8,10H,9H2,1H3,(H2,22,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZODRIOZVBUFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361673 |
Source
|
Record name | 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708221-39-0 |
Source
|
Record name | 1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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